N-(2-Fluoro-4-iodophenyl)methanesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of N-(2-Fluoro-4-iodophenyl)methanesulfonamide involves a mixture of the compound (5 mmol), palladium(II)acetate (0.15 nM, 0.034 g), 1,3-bisdiphenyl phosphinoprophan (0.3 mM, 0.124 g), thallium(I)acetate (5.5 mM, 1.450 g), and butylvinyl ether (10 mM, 1.3 mL) in DMF (10 mL). This mixture is heated at 95° C. for 19 hours. The reaction mixture is then cooled to room temperature, diluted with THF, treated with 10% HCl (10 mL), and stirred at room temperature.Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H7FINO2S. It contains elements such as carbon, hydrogen, fluorine, iodine, nitrogen, oxygen, and sulfur.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include heating a mixture of the compound and other reactants at 95° C. for 19 hours. The reaction mixture is then cooled, diluted, and treated with 10% HCl.Physical and Chemical Properties Analysis
This compound has a molecular weight of 315.11 g/mol. It is recommended to be stored at a refrigerated temperature .Scientific Research Applications
Synthesis and Chemical Characterization
Research has led to the development of methods for synthesizing compounds related to N-(2-Fluoro-4-iodophenyl)methanesulfonamide, exploring their chemical structures and properties. For instance, the synthesis of related sulfonamide compounds through Sonogashira cross-coupling reactions showcases the compound's role in creating complex molecular structures with potential applications in medicinal chemistry and materials science (Shylaprasad Durgadas, K. Mukkanti, Sarbani Pal, 2012). Additionally, computational studies on similar sulfonamides have helped understand their molecular conformations, NMR chemical shifts, and vibrational transitions, offering insights into their behavior in different chemical environments (M. Karabacak, M. Cinar, M. Kurt, 2010).
Chemoselective Reagents
The development of chemoselective N-acylation reagents derived from N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, similar in functionality to this compound, has been reported. These reagents demonstrate good chemoselectivity, highlighting the potential of fluoroiodophenyl methanesulfonamides in selective synthetic chemistry applications (K. Kondo, Erika Sekimoto, J. Nakao, Y. Murakami, 2000).
Asymmetric Synthesis
Catalytic asymmetric additions involving sulfone-bearing molecules have been explored, with methodologies developed for accessing sulfone and fluorine-incorporating structures. Such reactions highlight the utility of fluoro- and iodo-phenyl sulfonamides in constructing molecules with complex stereocenters, relevant for pharmaceutical synthesis (V. Bhosale, I. Císařová, M. Kamlar, J. Veselý, 2022).
Structural Studies
Structural analyses of compounds structurally similar to this compound have been conducted to understand their supramolecular assembly, intermolecular interactions, and crystal packing. Such studies are crucial for designing materials with specific properties and for understanding the role of substituents in dictating molecular arrangement (Tanusri Dey, Soumen Ghosh, Jyoti Mareddy, J. Anireddy, Sarbani Pal, A. K. Mukherjee, 2015).
Nucleophilic Fluoroalkylation
Research into the nucleophilic fluoroalkylation of esters and sulfinates with di- and monofluoromethyl sulfones demonstrates the importance of compounds like this compound in the synthesis of fluorinated organic molecules. These methodologies provide access to alpha-functionalized mono- and difluoro(phenylsulfonyl)methanes, valuable in medicinal chemistry for their unique biological activities (C. Ni, Laijun Zhang, Jinbo Hu, 2009).
Properties
IUPAC Name |
N-(2-fluoro-4-iodophenyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FINO2S/c1-13(11,12)10-7-3-2-5(9)4-6(7)8/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQOPHFMCJEGRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FINO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599891 | |
Record name | N-(2-Fluoro-4-iodophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143937-74-0 | |
Record name | N-(2-Fluoro-4-iodophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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